N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide
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Overview
Description
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a thiophene carboxamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Formation of Intermediates: The synthesis begins with the preparation of the pyrimidine and piperidine intermediates. These intermediates are often synthesized through nucleophilic substitution reactions and cyclization processes.
Coupling Reaction: The key step involves the coupling of the pyrimidine intermediate with the thiophene carboxamide moiety using a palladium-catalyzed Suzuki–Miyaura coupling reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules with desired properties.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrimidine ring are known to enhance binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of specific signaling pathways, depending on its binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have been studied for their potential as antitumor agents.
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide: This compound shares structural similarities and is used in various chemical and biological studies.
Uniqueness
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h3,6-9,11H,1-2,4-5H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIVLCCKOYXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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